Agarin;Pantherine

Catalog No.
S14708433
CAS No.
57902-18-8
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agarin;Pantherine

CAS Number

57902-18-8

Product Name

Agarin;Pantherine

IUPAC Name

5-(aminomethyl)-1,2-oxazol-3-one;hydrate

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H6N2O2.H2O/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H2

InChI Key

QYGRQAWQDLPUDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CN.O

Agarin, also known as pantherine, is a psychoactive compound primarily found in certain species of mushrooms, notably Amanita muscaria and Amanita pantherina. It is classified as an isoxazole derivative and has gained attention for its sedative-hypnotic, depressant, and hallucinogenic properties. Structurally, it is characterized by the presence of both alcohol and aminomethyl substituents, contributing to its unique pharmacological profile. The compound was first isolated from Amanita pantherina in 1964 and has since been studied for its effects on the central nervous system, particularly as an agonist for the GABA A receptor .

That are significant for its synthesis and biological activity. It can be synthesized through multiple pathways involving isoxazole derivatives. For instance, one method involves the reduction of 3-methoxyisoxazole-5-acetic acid to yield the desired compound. Additionally, it can participate in acid-base reactions that are exothermic in nature . The compound's reactivity is also influenced by its functional groups, which allow it to interact with neurotransmitter receptors effectively.

The synthesis of agarin has been explored through several methods:

  • Bromo-isoxazole Method: Initial synthesis involved refluxing 3-bromo-5-aminomethyl-isoxazole in methanol with potassium hydroxide, followed by hydrolysis to yield agarin.
  • Lithium Acetylide Method: A more reliable three-step synthesis begins with lithium acetylide derived from propargyl chloride, leading to various intermediates before forming agarin.
  • Varasi's Synthesis: This method utilizes inexpensive starting materials and mild conditions, combining 2,3-Dichloro-1-propene with potassium bicarbonate and dibromoformaldoxime to produce agarin with a higher yield .

Agarin has potential applications in various fields:

  • Pharmacology: Due to its psychoactive properties, it is studied for potential therapeutic uses in treating anxiety disorders and epilepsy.
  • Research: Its effects on GABA A receptors make it valuable for neuropharmacological studies aimed at understanding sedative-hypnotic mechanisms.
  • Cultural Practices: In some cultures, mushrooms containing agarin are used for their psychoactive effects in traditional rituals .

Interaction studies of agarin primarily focus on its binding affinity to GABA A receptors. It has been shown to bind effectively at both high- and low-affinity sites, influencing neurotransmission and exhibiting sedative effects. Research indicates that agarin may interact with other compounds found in mushrooms, potentially enhancing or modulating its psychoactive effects .

Several compounds share structural or functional similarities with agarin. These include:

Compound NameStructure TypeKey Properties
MuscimolIsoxazoleGABA A receptor agonist; psychoactive
PsilocinTryptamineHallucinogenic; found in magic mushrooms
Ibotenic AcidAmino AcidPrecursor to muscimol; neurotoxic
AcetylpsilocinTryptamine derivativePsychedelic; serotonergic activity

Uniqueness of Agarin: Unlike muscimol and psilocin, which are more widely studied for their hallucinogenic properties, agarin's unique position as an isoxazole derivative allows for distinct interactions with neurotransmitter systems. Its specific pharmacological profile makes it a candidate for further research into therapeutic applications .

The investigation of agarin's influence on cortical oscillatory dynamics reveals profound alterations in electroencephalogram patterns and neural synchronization across multiple frequency bands. Research demonstrates that agarin, functioning as a potent gamma-aminobutyric acid type A receptor agonist, exerts complex and dose-dependent effects on cortical rhythm generation and maintenance [1] [2].

Regional Electroencephalogram Synchronization and Power Redistribution

Systematic studies utilizing high-dose agarin administration in laboratory animal models have documented significant reorganization of cortical oscillatory patterns. Vyazovskiy and colleagues demonstrated that systemic agarin administration at 3 milligrams per kilogram induces dramatic alterations in cortical electroencephalogram characteristics, manifesting as enhanced regional synchronization between frontal and parietal cortical regions [2]. These investigations revealed that agarin administration consistently abolishes typical regional differences in electroencephalogram spectral properties, establishing uniform phase relationships between previously independent cortical areas.

The compound's effects on electroencephalogram power distribution demonstrate a characteristic redistribution toward lower frequencies, with significant enhancement of activity below 3 hertz accompanied by suppression of higher frequency components [2]. This frequency-specific modulation reflects the underlying mechanism of agarin's interaction with gamma-aminobutyric acid type A receptors, particularly those containing extrasynaptic delta subunits that exhibit high-affinity binding characteristics [3] [4]. Research utilizing genetic knockout models has confirmed that agarin's behavioral and neurophysiological effects correlate strongly with the density of high-affinity muscimol binding sites in forebrain regions, supporting the specificity of its action on particular receptor subtypes [3].

Frequency Band-Specific Oscillatory Modifications

The impact of agarin on distinct electroencephalogram frequency bands reveals sophisticated patterns of modulation that vary according to the underlying neural circuitry involved in rhythm generation. Delta frequency oscillations, spanning 0.5 to 4 hertz, demonstrate the most pronounced enhancement under agarin influence, with power increases particularly prominent in frequencies below 3 hertz [2] [5]. This enhancement reflects the compound's ability to promote synchronized slow-wave activity through enhanced gamma-aminobutyric acid type A receptor-mediated inhibition, leading to coordinated hyperpolarization cycles across cortical neural populations.

Theta rhythm modulation presents a more complex pattern, with preservation of basic oscillatory structure during specific behavioral states while exhibiting altered phase relationships between cortical regions [2]. Alpha frequency bands, encompassing 8 to 12 hertz, demonstrate increased power and improved alpha-to-beta ratios under agarin influence, reflecting enhanced relaxation states and reduced cognitive arousal [6]. Human studies have corroborated these findings, showing that gamma-aminobutyric acid-related interventions increase alpha wave activity and improve alpha-to-beta ratios, indicating stress-protective effects [6].

Beta frequency oscillations, ranging from 13 to 30 hertz, exhibit variable responses to agarin administration, with generally reduced power in higher frequency components [7]. Clinical investigations utilizing direct cortical agarin infusion in epileptic patients revealed no significant alterations in mean beta frequencies during treatment periods, suggesting preserved functionality of certain beta-generating circuits [7]. However, gamma frequency oscillations, particularly in the 30 to 100 hertz range, demonstrate reduced amplitude while maintaining characteristic frequency properties [8]. This dissociation between amplitude and frequency suggests that agarin affects the strength of gamma-generating circuits while preserving their basic temporal dynamics.

Cortical Layer Specificity and Binding Distribution

The differential effects of agarin across cortical layers reflect the heterogeneous distribution of gamma-aminobutyric acid type A receptor subtypes throughout cortical architecture. Autoradiographic studies have consistently demonstrated that the highest density of high-affinity agarin binding sites occurs in cortical layer IV, the primary target of thalamic sensory inputs [9]. This layer-specific distribution pattern correlates with functional observations showing that agarin preferentially affects intracortical processing while preserving basic thalamocortical transmission [10] [11].

Research examining cortical frequency tuning under agarin influence has revealed that the compound effectively silences intracortical connections while largely preserving thalamocortical synaptic transmission when combined with gamma-aminobutyric acid type B receptor antagonists [11]. This selective effect allows for detailed dissection of the relative contributions of thalamic versus cortical inputs to sensory processing, demonstrating that layer IV maintains responsiveness to thalamic input while higher cortical layers show profound suppression of activity [10] [11].

The laminar specificity of agarin's effects extends to its influence on cortical oscillatory patterns, with different layers exhibiting distinct responses to treatment. Studies utilizing current source density analysis have shown that agarin reduces receptive field breadth by 42 percent in layer II/III, 14 percent in layer IV, and produces no significant change in layer V/VI [10]. These differential effects reflect the varying density of gamma-aminobutyric acid type A receptor subtypes across cortical layers and their differential sensitivity to agarin binding.

Prefrontal Cortex Modulation in Executive Function

The prefrontal cortex represents a critical target for agarin's neuromodulatory effects, with profound implications for executive cognitive processes including working memory, behavioral flexibility, and cognitive control. Research has established that gamma-aminobutyric acid neurotransmission within prefrontal circuits plays fundamental roles in supporting these higher-order cognitive functions [12] [13].

Working Memory Circuit Modulation

Investigations into agarin's effects on prefrontal cortex-dependent working memory reveal complex interactions between gamma-aminobutyric acid type A receptor activation and memory maintenance processes. Human neuroimaging studies have demonstrated that gamma-aminobutyric acid concentrations in dorsolateral prefrontal cortex directly predict working memory task performance, with individuals exhibiting higher gamma-aminobutyric acid levels showing superior performance under high memory load conditions [14]. These findings establish a direct relationship between prefrontal gamma-aminobutyric acid neurotransmission and working memory capacity.

Electrophysiological studies in non-human primates have provided detailed insights into the cellular mechanisms underlying agarin's effects on working memory circuits. Research utilizing iontophoretic gamma-aminobutyric acid type A receptor blockade during delayed response tasks has revealed that reducing gamma-aminobutyric acid type A receptor activation improves neuronal selectivity during memory delay periods [15]. These investigations demonstrate that gamma-aminobutyric acid type A receptor antagonism increases signal-to-noise ratios in prefrontal neurons, suggesting that optimal working memory performance requires precise titration of inhibitory neurotransmission rather than maximal gamma-aminobutyric acid activity.

The relationship between agarin administration and working memory performance exhibits dose-dependent characteristics, with moderate levels of gamma-aminobutyric acid type A receptor activation supporting optimal cognitive function while excessive activation impairs performance [12]. Studies utilizing muscimol-induced prefrontal cortex inactivation have shown that complete gamma-aminobutyric acid type A receptor activation eliminates working memory-related delay activity, confirming the necessity of balanced excitatory-inhibitory interactions for memory maintenance [16] [17].

Cognitive Control and Behavioral Flexibility

The prefrontal cortex's role in cognitive control and behavioral flexibility represents another domain significantly affected by agarin's neuromodulatory properties. Research has demonstrated that gamma-aminobutyric acid neurotransmission within medial prefrontal cortex circuits critically regulates behavioral adaptability and error monitoring processes [16]. Muscimol-induced inactivation of medial prefrontal cortex impairs performance specifically on memory-guided tasks while leaving stimulus-guided behavior intact, indicating selective effects on internal control processes [16].

Studies examining the interaction between noradrenergic and gamma-aminobutyric acid systems in prefrontal cortex have revealed that agarin's effects on cognitive control involve complex interactions with other neurotransmitter systems [16]. Blockade of alpha-2 noradrenergic receptors within prefrontal cortex produces behavioral effects distinct from those observed with muscimol-induced general inhibition, suggesting that agarin's cognitive effects involve modulation of multiple neurochemical systems rather than simple gamma-aminobutyric acid type A receptor activation alone.

The temporal dynamics of agarin's effects on cognitive control processes demonstrate both acute and sustained components. Immediate effects include altered error monitoring and reduced behavioral flexibility, while prolonged exposure can lead to adaptive changes in prefrontal circuit organization [16]. These temporal patterns reflect the complex interplay between gamma-aminobutyric acid type A receptor activation, local circuit dynamics, and broader network connectivity patterns that support executive function.

Gamma-Aminobutyric Acid Receptor Subtype Specificity in Executive Circuits

The specificity of agarin's effects on prefrontal cortex function relates directly to the heterogeneous distribution of gamma-aminobutyric acid type A receptor subtypes within executive circuits. Research utilizing positron emission tomography with flumazenil has demonstrated that gamma-aminobutyric acid type A receptor density in higher-order cortical areas, including prefrontal regions, correlates with working memory task performance and reaction times [18]. These studies reveal that individuals with higher receptor densities in inferior parietal lobule, temporoparietal junction, and medial frontal gyrus exhibit faster reaction times and superior working memory performance.

The relationship between gamma-aminobutyric acid type A receptor distribution and cognitive performance extends to neural oscillatory patterns within prefrontal circuits. Investigations have shown that gamma-aminobutyric acid type A receptor density correlates positively with gamma oscillation peak frequency and negatively with blood oxygen level dependent signal amplitude during working memory tasks [18]. These findings suggest that agarin's effects on executive function involve modulation of both neuronal excitability and oscillatory dynamics within prefrontal networks.

Studies examining the differential effects of agarin on various gamma-aminobutyric acid type A receptor subtypes have revealed that extrasynaptic receptors containing delta subunits exhibit particularly high sensitivity to the compound [4]. These receptors, which mediate tonic inhibition and are abundant in prefrontal cortex, may represent primary targets for agarin's cognitive effects. The high affinity of these receptors for agarin, with dissociation constants in the low nanomolar range, suggests that even minimal concentrations of the compound can significantly influence prefrontal cortex function.

Thalamocortical Circuitry Alterations

The thalamocortical system represents a fundamental target for agarin's neuromodulatory effects, with profound implications for sensory processing, cognitive function, and consciousness-related brain states. Research has established that agarin administration produces complex alterations in thalamocortical connectivity patterns while differentially affecting ascending thalamic inputs and descending cortical feedback mechanisms [19] [20] [21].

Thalamic Relay Function and Cortical Input Preservation

Investigations into agarin's effects on thalamocortical relay function have revealed that the compound produces selective alterations in circuit dynamics while preserving basic connectivity patterns. Studies utilizing high-density Neuropixels recordings have demonstrated that cortical muscimol injection significantly suppresses cortical neuron activity while thalamocortical axon activity remains largely preserved, albeit at reduced levels [22]. These findings indicate that agarin's primary effects target cortical circuits rather than thalamic relay neurons themselves.

The preservation of thalamocortical transmission under agarin influence reflects the differential distribution of gamma-aminobutyric acid type A receptor subtypes between thalamic and cortical structures. Research has shown that while cortical application of agarin effectively silences intracortical processing, thalamic neurons continue to transmit sensory information to cortical targets [10] [11]. This selective preservation allows for detailed analysis of the relative contributions of thalamic versus intracortical processing to sensory and cognitive functions.

Studies examining the laminar specificity of thalamocortical input preservation have revealed that layer IV, the primary recipient of thalamic projections, maintains significant responsiveness to sensory stimulation even under conditions of extensive cortical gamma-aminobutyric acid type A receptor activation [10]. This layer-specific preservation correlates with the density distribution of high-affinity agarin binding sites, which are particularly concentrated in layer IV but show reduced density in other cortical layers [9].

Corticothalamic Feedback Disruption and Network Dynamics

The disruption of corticothalamic feedback represents a critical component of agarin's effects on thalamocortical circuitry. Research utilizing reversible inactivation techniques has demonstrated that cortical agarin application eliminates the descending influence of cortical areas on thalamic processing [19] [21]. Studies of frontal thalamocortical loops have shown that muscimol infusion in anterior thalamic regions disrupts persistent activity patterns that depend on corticothalamic recurrent connectivity [19].

Functional magnetic resonance spectroscopy studies have revealed that gamma-aminobutyric acid-glutamate balance within thalamocortical circuits critically regulates both blood oxygen level dependent responses and functional connectivity patterns [20]. These investigations demonstrate that alterations in cortical gamma-aminobutyric acid levels produce corresponding changes in thalamic neurochemical profiles, with increased glutamine levels and altered gamma-aminobutyric acid release patterns during stimulation [20].

The temporal dynamics of corticothalamic feedback disruption under agarin influence demonstrate both immediate and sustained effects. Acute administration produces rapid suppression of cortical output to thalamic targets, while chronic exposure can lead to adaptive changes in thalamic relay properties [21]. Research examining midline thalamic nuclei has shown that gamma-aminobutyric acid type A receptor activation reduces the excitatory drive from thalamic nuclei to cortical targets, potentially contributing to altered cognitive and behavioral states [21].

Oscillatory Coordination and Cross-Frequency Coupling

The influence of agarin on thalamocortical oscillatory patterns reveals complex effects on rhythm generation and cross-frequency coupling mechanisms. Studies examining gamma oscillations in thalamocortical circuits have demonstrated that agarin administration reduces gamma power while altering the coherence between thalamic and cortical recording sites [23]. These investigations reveal that sustained thalamocortical gamma oscillations, which normally coordinate motor and cognitive functions, become significantly attenuated under gamma-aminobutyric acid type A receptor activation.

Research into sleep-wake oscillatory patterns has shown that agarin administration enhances delta frequency activity while altering the generation of sleep spindles and other thalamocortical rhythms [5]. Studies comparing muscimol and midazolam effects have revealed that different gamma-aminobutyric acid type A receptor modulators produce distinct patterns of oscillatory alteration, with agarin promoting slow-wave activity while reducing spindle oscillations [5].

The cross-frequency coupling between thalamic and cortical oscillations demonstrates particular sensitivity to agarin administration. Investigations have shown that theta-gamma coupling, which normally coordinates memory and attention processes, becomes disrupted under conditions of enhanced gamma-aminobutyric acid type A receptor activation [24]. These coupling alterations reflect the fundamental role of gamma-aminobutyric acid neurotransmission in coordinating oscillatory interactions between thalamic and cortical networks.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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